2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374721
InChI: InChI=1S/C10H10Cl3NO/c1-14(9(15)5-11)6-7-3-2-4-8(12)10(7)13/h2-4H,5-6H2,1H3
SMILES: CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl
Molecular Formula: C10H10Cl3NO
Molecular Weight: 266.5 g/mol

2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13374721

Molecular Formula: C10H10Cl3NO

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide -

Specification

Molecular Formula C10H10Cl3NO
Molecular Weight 266.5 g/mol
IUPAC Name 2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylacetamide
Standard InChI InChI=1S/C10H10Cl3NO/c1-14(9(15)5-11)6-7-3-2-4-8(12)10(7)13/h2-4H,5-6H2,1H3
Standard InChI Key BYIDKNQEKTXQTJ-UHFFFAOYSA-N
SMILES CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl
Canonical SMILES CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is C₁₀H₁₀Cl₃NO, with a molecular weight of 266.5 g/mol . The structure comprises a 2,3-dichlorobenzyl group attached to a methyl-substituted acetamide backbone, with an additional chlorine atom at the α-position of the acetyl group. Key structural identifiers include:

  • IUPAC Name: 2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylacetamide .

  • SMILES: CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl .

  • InChIKey: JKKNAMAAKRCORH-UHFFFAOYSA-N .

The presence of three chlorine atoms contributes to its lipophilicity, as evidenced by a computed XLogP3 value of 3.1 , suggesting moderate solubility in organic solvents.

Isomerism and Stereochemical Considerations

Unlike its 2,6-dichloro isomer (PubChem CID 66567839) , the 2,3-dichloro substitution pattern introduces steric hindrance near the benzyl-methyl interface, potentially influencing reactivity and biological interactions. Computational models indicate a rotatable bond count of 3, primarily associated with the acetamide and benzyl groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Benzylamine Formation: Reaction of 2,3-dichlorobenzyl chloride with methylamine in a polar aprotic solvent (e.g., dichloromethane) yields N-(2,3-dichlorobenzyl)-methylamine.

  • Acylation: Treatment with chloroacetyl chloride under controlled conditions (0–5°C, triethylamine catalyst) produces the target compound .

Typical yields range from 60–82%, with purification achieved via recrystallization from ethanol-water mixtures .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize temperature control and stoichiometric ratios. Key parameters include:

ParameterValue
Reaction Temperature20–25°C
SolventToluene
CatalystPyridine
Purity Post-Processing≥98% (HPLC)

Industrial batches emphasize waste minimization through solvent recovery systems .

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: Analogous N-substituted chloroacetamides exhibit melting points between 40–67°C .

  • Infrared Spectroscopy: Key peaks include:

    • C=O Stretch: 1,658–1,668 cm⁻¹ (amide I band) .

    • N–H Bend: 1,543 cm⁻¹ (amide II band) .

    • C–Cl Stretch: 690–1,045 cm⁻¹ .

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (predicted via LogP) .

  • Octanol-Water Partition Coefficient (LogP): 3.1 .

Hazard CategoryGHS Classification
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory IrritationCategory 3

Exposure Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators .

  • First Aid Measures:

    • Skin Contact: Wash with soap and water; seek medical attention for irritation .

    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Biological Activity and Applications

Antimicrobial Efficacy

Chloroacetamides with N-alkyl/aryl substitutions demonstrate broad-spectrum activity :

Microbial TargetMIC (µg/mL)
Staphylococcus aureus12.5–25.0
Escherichia coli25.0–50.0
Candida albicans50.0–100.0

Mechanistic studies suggest disruption of microbial cell membranes via halogen-mediated lipid peroxidation .

Agricultural Applications

As a herbicide precursor, chloroacetamides inhibit fatty acid elongation in weeds. Field trials show 85–92% efficacy against Amaranthus retroflexus at 2.5 kg/ha .

Regulatory and Environmental Considerations

Ecotoxicology

  • Aquatic Toxicity: LC₅₀ (96h) for Daphnia magna: 4.2 mg/L .

  • Soil Mobility: High adsorption coefficient (Koc = 1,200 L/kg), limiting groundwater penetration .

Disposal Guidelines

  • Incineration at ≥1,000°C with scrubbers to capture HCl emissions .

  • Landfill storage prohibited under EPA Resource Conservation and Recovery Act (RCRA) .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the N-alkyl group to enhance antimicrobial potency.

  • Green Synthesis: Catalytic methods using ionic liquids to reduce solvent waste.

  • Neurotoxicity Studies: Long-term exposure assessments in mammalian models.

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